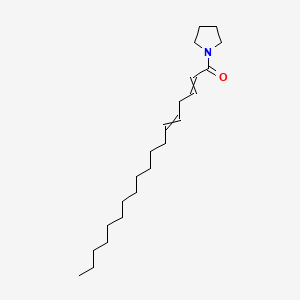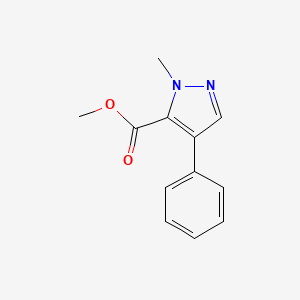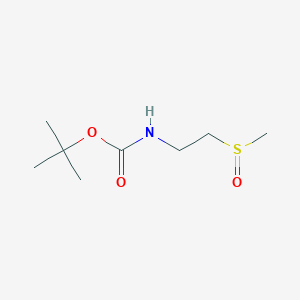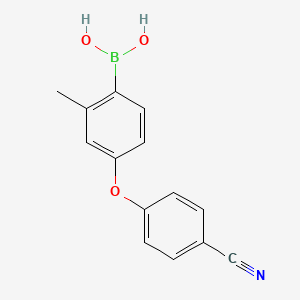![molecular formula C20H28O3Si B13978073 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol](/img/structure/B13978073.png)
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound features a silyl ether group, which is often used in organic synthesis to protect hydroxyl groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol typically involves the protection of 1,2-butanediol with a silylating agent such as tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base like imidazole or pyridine to facilitate the formation of the silyl ether bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The silylation reaction is optimized for large-scale production by adjusting parameters such as temperature, solvent, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The silyl ether group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols .
Aplicaciones Científicas De Investigación
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol is utilized in several scientific research areas:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Involved in the development of drug delivery systems and prodrugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol primarily involves its role as a protecting group. The silyl ether bond is stable under various reaction conditions, allowing for selective reactions at other functional groups. The compound can be deprotected under mild conditions, such as treatment with fluoride ions, to regenerate the free hydroxyl groups .
Comparación Con Compuestos Similares
Similar Compounds
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanone: Similar in structure but with a cyclohexanone core.
1-Pentanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]: Similar in structure but with a pentanol backbone.
Uniqueness
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol is unique due to its specific combination of a silyl ether group with a butanediol backbone, providing distinct reactivity and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C20H28O3Si |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
4-[tert-butyl(diphenyl)silyl]oxybutane-1,2-diol |
InChI |
InChI=1S/C20H28O3Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-15-14-17(22)16-21/h4-13,17,21-22H,14-16H2,1-3H3 |
Clave InChI |
HOTHUPHQAFZSMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


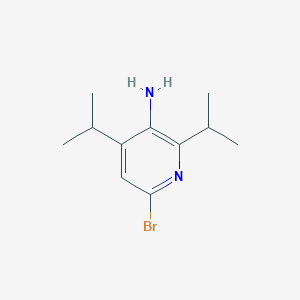
![1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)
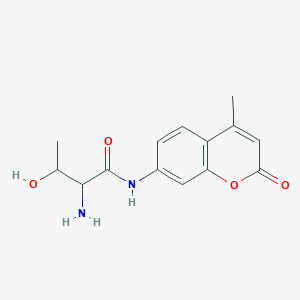
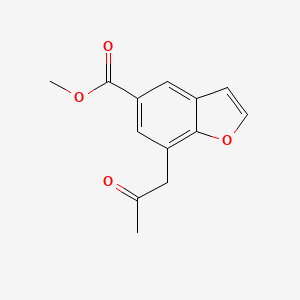
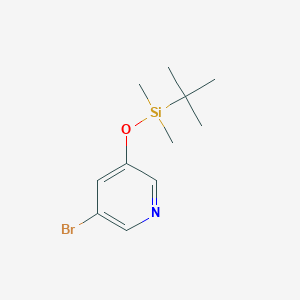
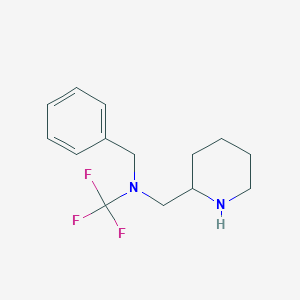
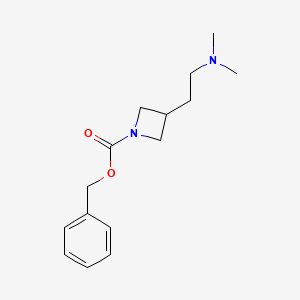
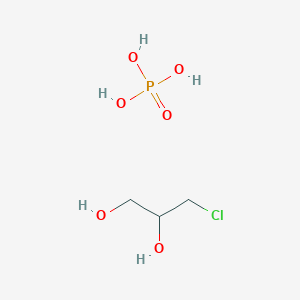
![4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13978050.png)
![6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B13978055.png)
